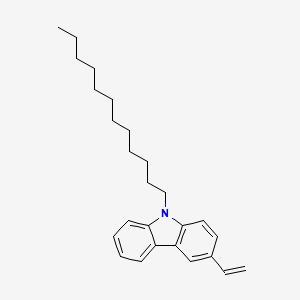![molecular formula C22H27NO3 B14236022 3-methoxy-2-methyl-N-[3-(4-methylbenzoyl)pentan-3-yl]benzamide CAS No. 551963-85-0](/img/structure/B14236022.png)
3-methoxy-2-methyl-N-[3-(4-methylbenzoyl)pentan-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-2-methyl-N-[3-(4-methylbenzoyl)pentan-3-yl]benzamide is a complex organic compound belonging to the benzamide class Benzamides are known for their diverse applications in medicinal chemistry, industrial processes, and biological research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-2-methyl-N-[3-(4-methylbenzoyl)pentan-3-yl]benzamide typically involves multiple steps. One common method starts with the acylation of 3-methoxy-2-methylbenzoic acid using 4-methylbenzoyl chloride in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The resulting intermediate is then reacted with an appropriate amine derivative to form the final benzamide compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-2-methyl-N-[3-(4-methylbenzoyl)pentan-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under catalytic conditions.
Major Products Formed
Oxidation: Formation of 3-hydroxy-2-methyl-N-[3-(4-methylbenzoyl)pentan-3-yl]benzamide.
Reduction: Formation of 3-methoxy-2-methyl-N-[3-(4-methylbenzyl)pentan-3-yl]benzamide.
Substitution: Formation of various substituted benzamides depending on the substituent used.
Scientific Research Applications
3-methoxy-2-methyl-N-[3-(4-methylbenzoyl)pentan-3-yl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methoxy-2-methyl-N-[3-(4-methylbenzoyl)pentan-3-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antioxidant activity may involve scavenging free radicals and chelating metal ions .
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-2-methyl-N-[3-(3-methylbenzoyl)pentan-3-yl]benzamide
- 2,3-dimethoxybenzamide
- 3-acetoxy-2-methylbenzamide
Uniqueness
3-methoxy-2-methyl-N-[3-(4-methylbenzoyl)pentan-3-yl]benzamide stands out due to its specific structural features, such as the presence of both methoxy and methylbenzoyl groups. These features contribute to its unique chemical reactivity and potential biological activities, distinguishing it from other benzamide derivatives.
Properties
CAS No. |
551963-85-0 |
|---|---|
Molecular Formula |
C22H27NO3 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
3-methoxy-2-methyl-N-[3-(4-methylbenzoyl)pentan-3-yl]benzamide |
InChI |
InChI=1S/C22H27NO3/c1-6-22(7-2,20(24)17-13-11-15(3)12-14-17)23-21(25)18-9-8-10-19(26-5)16(18)4/h8-14H,6-7H2,1-5H3,(H,23,25) |
InChI Key |
DRGDLAGZFPOERW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)C1=CC=C(C=C1)C)NC(=O)C2=C(C(=CC=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-1-{4-[(4-Ethenylphenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B14235955.png)
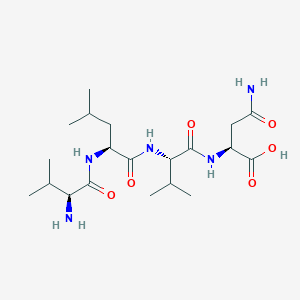
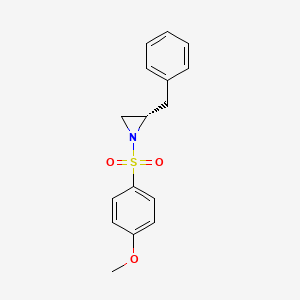

![2-(2-Boc-amino-4-pyridyl)-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B14235984.png)
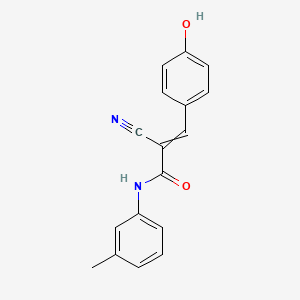

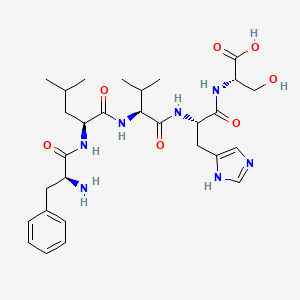

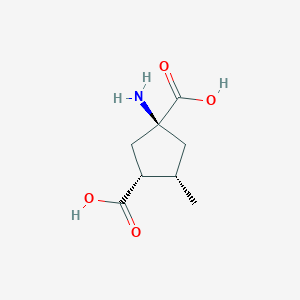
![1H-Pyrazole, 1,1',1''-[(trimethylsilyl)methylidyne]tris[3-phenyl-](/img/structure/B14236020.png)
